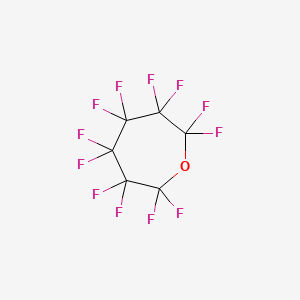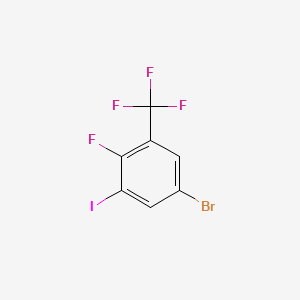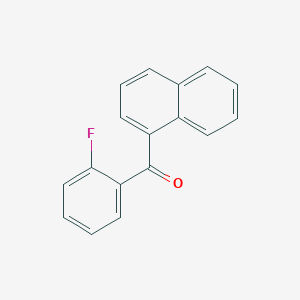
(2-Fluorophenyl)(naphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)(naphthalen-1-yl)methanone: is a synthetic organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a fluorophenyl group attached to a naphthalen-1-yl methanone structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-1-yl)methanone typically involves the acylation of naphthalene derivatives with fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:
- The reaction mixture is stirred at low temperatures to control the exothermic reaction.
- The product is then purified through recrystallization or column chromatography.
Naphthalene: is reacted with in the presence of .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling: of reactants and solvents.
Continuous monitoring: of reaction parameters to ensure high yield and purity.
Automated purification: techniques such as high-performance liquid chromatography (HPLC) for large-scale isolation of the product.
化学反应分析
Types of Reactions: (2-Fluorophenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (2-Fluorophenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- (1-Naphthyl)(phenyl)methanone
- (2-Fluorophenyl)(phenyl)methanone
- (1-Naphthyl)(2-fluorophenyl)methanone
Uniqueness:
- The presence of both the fluorophenyl and naphthalen-1-yl groups in (2-Fluorophenyl)(naphthalen-1-yl)methanone imparts unique electronic and steric properties, distinguishing it from other similar compounds.
- Its specific substitution pattern allows for distinct reactivity and interaction with biological targets, making it valuable in specialized research applications.
属性
CAS 编号 |
1543-59-5 |
|---|---|
分子式 |
C17H11FO |
分子量 |
250.27 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H |
InChI 键 |
IWFQUZARPSJLSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


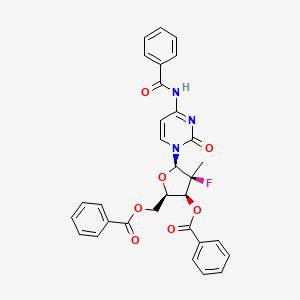
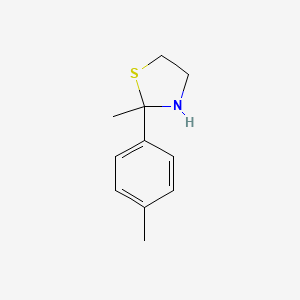
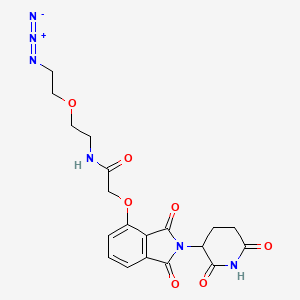
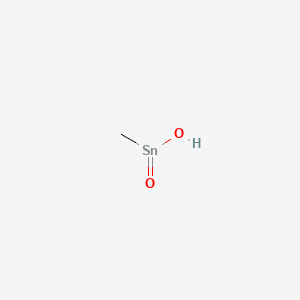
![3-Methyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]butan-1-ol;hexafluorophosphate](/img/structure/B14759898.png)
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
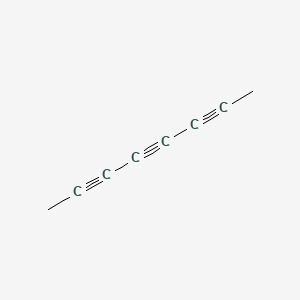
![5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane](/img/structure/B14759922.png)
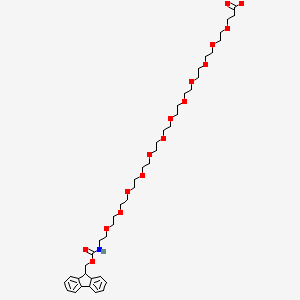
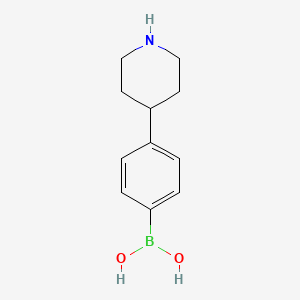
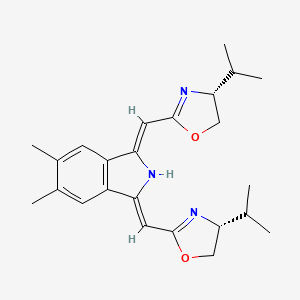
![1-Chloro-4-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14759946.png)
